molecular formula C10H12Cl2O B14212814 2,3-Bis(2-chloroethyl)phenol CAS No. 565197-97-9

2,3-Bis(2-chloroethyl)phenol

Cat. No.: B14212814
CAS No.: 565197-97-9
M. Wt: 219.10 g/mol
InChI Key: YRKTWVKDHAMXCL-UHFFFAOYSA-N
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Description

2,3-Bis(2-chloroethyl)phenol is an organic compound with the molecular formula C10H12Cl2O It is characterized by the presence of two 2-chloroethyl groups attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-chloroethyl)phenol typically involves the reaction of 2,3-dihydroxyphenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(2-chloroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products:

    Oxidation: Quinones are formed as major products.

    Reduction: Hydroquinones are the primary products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenols.

Scientific Research Applications

2,3-Bis(2-chloroethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(2-chloroethyl)phenol involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

  • 2,4-Bis(2-chloroethyl)phenol
  • 2,5-Bis(2-chloroethyl)phenol
  • 2,6-Bis(2-chloroethyl)phenol

Comparison: 2,3-Bis(2-chloroethyl)phenol is unique due to the specific positioning of the chloroethyl groups on the phenol ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a compound of particular interest in research and industrial applications.

Properties

CAS No.

565197-97-9

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

2,3-bis(2-chloroethyl)phenol

InChI

InChI=1S/C10H12Cl2O/c11-6-4-8-2-1-3-10(13)9(8)5-7-12/h1-3,13H,4-7H2

InChI Key

YRKTWVKDHAMXCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CCCl)CCCl

Origin of Product

United States

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